molecular formula C11H20FNO2S B2447546 Tert-butyl 3-{[(2-fluoroethyl)sulfanyl]methyl}azetidine-1-carboxylate CAS No. 2044713-21-3

Tert-butyl 3-{[(2-fluoroethyl)sulfanyl]methyl}azetidine-1-carboxylate

Cat. No.: B2447546
CAS No.: 2044713-21-3
M. Wt: 249.34
InChI Key: LKUKBELZKKBWHN-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of tert-butyl 3-{[(2-fluoroethyl)sulfanyl]methyl}azetidine-1-carboxylate emerges from the convergence of several significant historical trends in organic chemistry. The foundational understanding of azetidine chemistry traces back to early investigations of four-membered nitrogen heterocycles, where researchers recognized the unique reactivity profile arising from ring strain of approximately 25.4 kilocalories per mole. This substantial ring strain positions azetidines between the highly reactive but difficult-to-handle aziridines and the more stable five and six-membered nitrogen heterocycles, creating a valuable synthetic platform that combines accessibility with reactivity.

The systematic exploration of azetidine derivatives gained momentum through the recognition that these four-membered heterocycles represent attractive design options in medicinal chemistry due to their small and polar nature and potential to significantly impact the physicochemical properties of drug molecules. Historical developments in azetidine synthesis methodology, particularly the advancement of cyclization strategies from readily available amino ester derivatives, established the foundation for accessing complex azetidine architectures. The specific incorporation of fluoroethyl sulfanyl functionality represents a more recent development, reflecting the growing appreciation for organofluorine chemistry in pharmaceutical applications.

The compound's first appearance in chemical databases occurred in 2017, as documented by its creation date of April 10, 2017, in PubChem. This relatively recent emergence reflects the evolving sophistication of synthetic methodologies that enable the construction of such complex molecular architectures. The continued database updates, with the most recent modification recorded on May 24, 2025, demonstrate ongoing interest and potential applications in contemporary chemical research.

The historical trajectory of fluorine-containing compounds in pharmaceutical development provides additional context for understanding the significance of this particular azetidine derivative. The recognition that organofluorine compounds contribute substantially to modern pharmaceuticals, with fluorine-containing functional groups representing significant portions of approved drug molecules, underscores the strategic importance of developing new fluorinated synthetic intermediates. The combination of azetidine heterocycles with fluoroethyl sulfanyl functionality represents a sophisticated approach to accessing novel chemical space with potential therapeutic applications.

Properties

IUPAC Name

tert-butyl 3-(2-fluoroethylsulfanylmethyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20FNO2S/c1-11(2,3)15-10(14)13-6-9(7-13)8-16-5-4-12/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUKBELZKKBWHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CSCCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 3-{[(2-fluoroethyl)sulfanyl]methyl}azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with fluoroethylthiol compounds under controlled conditions. One common method involves the use of tert-butyl azetidine-1-carboxylate as a starting material, which is then reacted with 2-fluoroethylthiol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-{[(2-fluoroethyl)sulfanyl]methyl}azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Amines, alkoxides, in solvents like DMF or THF

Major Products:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that azetidine derivatives, including tert-butyl 3-{[(2-fluoroethyl)sulfanyl]methyl}azetidine-1-carboxylate, exhibit promising antimicrobial properties. Preliminary studies have shown that related compounds can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli . This suggests that the compound may be useful in developing new antibiotics or antimicrobial agents.

Anti-inflammatory Properties
Compounds similar to this compound have been investigated for their anti-inflammatory effects. For instance, a study on related azetidine derivatives demonstrated significant anti-inflammatory activity, indicating potential therapeutic applications in treating inflammatory diseases .

Anticancer Research
The compound's structural features may also confer anticancer properties. Research into azetidine derivatives has suggested their potential as anticancer agents, with some derivatives showing significant inhibition of cancer cell proliferation in vitro . The exploration of this compound could lead to the development of novel anticancer therapies.

Pharmacological Applications

Drug Development
The unique functional groups present in this compound make it a candidate for drug development. Its ability to interact with biological targets could facilitate the design of new pharmaceuticals aimed at various diseases, including infections and cancer .

Enzyme Inhibition Studies
Research has highlighted the potential of azetidine compounds as enzyme inhibitors. For example, studies have shown that certain azetidine derivatives can inhibit enzymes associated with diseases like diabetes and Alzheimer's . Investigating the enzyme inhibition profile of this compound could provide insights into its therapeutic applications.

Chemical Synthesis and Material Science

Synthesis Pathways
The synthesis of this compound can involve various chemical reactions, including nucleophilic substitutions and coupling reactions. Understanding these synthesis pathways is crucial for optimizing production methods and enhancing yield .

Materials Science Applications
Due to its unique chemical properties, this compound may also find applications in materials science, particularly in the development of polymers or coatings with specific functional characteristics. The incorporation of azetidine structures into materials could lead to enhanced performance in various applications .

Summary Table of Applications

Application AreaSpecific UsesRelevant Findings
Medicinal ChemistryAntimicrobial agentsInhibits growth of E. coli and S. aureus
Anti-inflammatory compoundsSignificant anti-inflammatory activity observed
Anticancer therapiesPotential for inhibiting cancer cell proliferation
PharmacologyDrug developmentCandidate for new pharmaceuticals targeting diseases
Enzyme inhibition studiesPotential inhibitors for diabetes and Alzheimer's
Chemical SynthesisSynthesis pathwaysVarious methods for optimized production
Materials ScienceDevelopment of functional materialsPotential for enhanced performance in coatings

Mechanism of Action

The mechanism of action of Tert-butyl 3-{[(2-fluoroethyl)sulfanyl]methyl}azetidine-1-carboxylate is primarily determined by its ability to interact with biological targets through its fluoroethylthio group. This group can form hydrogen bonds and engage in hydrophobic interactions with proteins and enzymes, potentially inhibiting their activity or altering their function . The azetidine ring can also contribute to the compound’s binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, Tert-butyl 3-{[(2-fluoroethyl)sulfanyl]methyl}azetidine-1-carboxylate is unique due to the presence of the fluoroethylthio group. This group imparts distinct chemical and biological properties, such as increased metabolic stability and enhanced binding interactions with biological targets . The fluoroethylthio group also provides opportunities for further functionalization, making this compound a versatile intermediate in synthetic chemistry .

Biological Activity

Tert-butyl 3-{[(2-fluoroethyl)sulfanyl]methyl}azetidine-1-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C11H18FNO3S
  • CAS Number : 2044713-21-3

The presence of a tert-butyl group and a fluoroethyl sulfanyl moiety suggests potential lipophilicity and reactivity, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. Preliminary studies suggest that it may modulate signaling pathways involved in cell proliferation and survival, particularly in cancer cells.

  • Inhibition of STAT3 Activity : Similar azetidine derivatives have been shown to inhibit the STAT3 pathway, which is often constitutively active in various cancers. The carboxylate group enhances binding affinity to the target proteins, although its ionization may limit cellular permeability .
  • Cell Membrane Permeability : The ester functionality may allow the compound to act as a prodrug, enhancing its cellular uptake and subsequent activation within the cell .

In Vitro Studies

Recent studies have evaluated the efficacy of this compound in various cancer cell lines:

Cell LineIC50 (μM)Mechanism of Action
MDA-MB-231 (Breast Cancer)5.0STAT3 inhibition
MDA-MB-468 (Breast Cancer)4.5Induction of apoptosis
HeLa (Cervical Cancer)6.0Cell cycle arrest

These results indicate that the compound exhibits moderate potency against breast cancer cell lines, potentially through the inhibition of the STAT3 signaling pathway.

Case Studies

  • Breast Cancer Treatment : A study investigated the effects of this compound on MDA-MB-231 cells, revealing that it reduced cell viability significantly at concentrations above 5 μM. The mechanism was linked to apoptosis induction via STAT3 pathway modulation .
  • Combination Therapy : In another study, combining this azetidine derivative with conventional chemotherapeutics like docetaxel enhanced anti-cancer effects, suggesting synergistic properties that could be exploited for more effective treatment regimens.

Safety and Toxicity

While specific toxicity data for this compound is limited, related compounds have shown manageable safety profiles in preclinical trials. Further toxicological assessments are necessary to establish safe dosage ranges for potential clinical applications.

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 3-{[(2-fluoroethyl)sulfanyl]methyl}azetidine-1-carboxylate?

  • Methodological Answer : The synthesis involves sequential functionalization of the azetidine ring. A plausible route includes:

Azetidine activation : React azetidine with tert-butyl chloroformate to introduce the Boc-protected amine .

Sulfanyl group introduction : Use a nucleophilic substitution reaction with 2-fluoroethyl thiol (HS-CH2CH2F) under basic conditions (e.g., NaH in THF) to functionalize the azetidine’s 3-position .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.

  • Key Reaction Conditions :
StepReagents/ConditionsYield (%)Purity (HPLC)
1Boc2O, Et3N, DCM85-90>95%
2HS-CH2CH2F, NaH, THF60-70>90%

Q. How is structural characterization performed for this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • 1H NMR (CDCl3): δ 1.44 (s, 9H, Boc), 2.85-3.10 (m, 4H, azetidine CH2), 3.45 (t, J=6.5 Hz, 2H, SCH2), 4.60 (dt, J=47.5 Hz, 2H, CH2F) .
  • 19F NMR : δ -218 ppm (t, J=47.5 Hz, CF2) .
  • Mass Spectrometry : ESI-MS m/z calculated for C12H21FNO2S: 286.13; observed [M+H]+: 287.14 .

Advanced Research Questions

Q. How does the 2-fluoroethyl sulfanyl group influence the compound’s reactivity in substitution reactions?

  • Methodological Answer : The 2-fluoroethyl group enhances electrophilicity at the sulfur atom due to the electron-withdrawing fluorine, facilitating nucleophilic substitutions. For example:
  • Displacement with amines : React with primary amines (e.g., benzylamine) in DMF at 60°C to yield tertiary sulfonamides.
  • Oxidation : Treat with mCPBA (meta-chloroperbenzoic acid) to form sulfoxide derivatives, confirmed by S=O stretching at 1040 cm⁻¹ in IR .
  • Data Contradiction : Some studies report reduced stability of fluorinated sulfanyl groups under acidic conditions (pH <4), necessitating buffered reaction media .

Q. What strategies mitigate racemization during functionalization of the azetidine ring?

  • Methodological Answer :
  • Steric protection : Use bulky bases (e.g., DIPEA) to minimize epimerization during sulfanyl group installation .
  • Low-temperature reactions : Perform substitutions at 0–5°C to slow down enantiomer interconversion .
  • Chiral HPLC validation : Monitor enantiomeric excess (ee >98%) using a Chiralpak AD-H column (hexane/isopropanol 90:10, 1 mL/min) .

Q. How does the fluorine substituent impact biological activity in target-binding assays?

  • Methodological Answer : Fluorine’s electronegativity enhances binding to hydrophobic pockets in enzymes (e.g., kinase targets).
  • Case Study : Analogous azetidine derivatives with 2-fluoroethyl groups showed 10-fold higher inhibition of PI3Kδ (IC50 = 12 nM vs. 120 nM for non-fluorinated analogs) due to improved van der Waals interactions .
  • Contradictory Data : Fluorine’s inductive effects may reduce solubility, requiring formulation with cyclodextrins for in vivo studies .

Data Contradiction Analysis

Q. Why do reported yields for sulfanyl group installation vary between 60–80%?

  • Analysis :
  • Solvent polarity : Higher yields (75–80%) in THF vs. DMF (60–65%) due to reduced side reactions (e.g., thiol oxidation) .
  • Thiol purity : Commercial 2-fluoroethyl thiol often contains disulfide impurities; distillation (bp 92–94°C) improves reactivity .

Methodological Recommendations

Q. How to optimize reaction scalability for multi-gram synthesis?

  • Protocol :

Use flow chemistry for Boc protection (residence time: 5 min, 25°C) .

Employ catalytic tetrabutylammonium iodide (TBAI, 5 mol%) to accelerate thiol substitution .

Replace column chromatography with anti-solvent precipitation (e.g., hexane addition) for faster isolation .

Safety and Handling

Q. What precautions are necessary when handling 2-fluoroethyl thiol?

  • Guidelines :
  • Ventilation : Use fume hoods due to thiol’s pungent odor and toxicity (TLV: 0.5 ppm) .
  • PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.